molecular formula C7H7N3O2S2 B148726 2-(Sulfamoylamino)-1,3-benzothiazole CAS No. 136810-66-7

2-(Sulfamoylamino)-1,3-benzothiazole

Cat. No. B148726
CAS RN: 136810-66-7
M. Wt: 229.3 g/mol
InChI Key: BMMGGOBJDGZMBV-UHFFFAOYSA-N
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Description

2-(Sulfamoylamino)-1,3-benzothiazole, also known as SABT, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. SABT is a benzothiazole derivative that has been extensively studied for its anti-inflammatory, anti-tumor, and anti-viral activities.

Mechanism of Action

The mechanism of action of 2-(Sulfamoylamino)-1,3-benzothiazole is not fully understood. However, it has been proposed that 2-(Sulfamoylamino)-1,3-benzothiazole exerts its anti-inflammatory activity by inhibiting the NF-κB pathway, which is a key regulator of inflammation. 2-(Sulfamoylamino)-1,3-benzothiazole has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Furthermore, 2-(Sulfamoylamino)-1,3-benzothiazole has been found to inhibit the replication of HIV-1 and HSV-1 by inhibiting viral entry and viral gene expression.
Biochemical and Physiological Effects:
2-(Sulfamoylamino)-1,3-benzothiazole has been found to possess several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are key mediators of inflammation. 2-(Sulfamoylamino)-1,3-benzothiazole has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Furthermore, 2-(Sulfamoylamino)-1,3-benzothiazole has been found to inhibit the replication of HIV-1 and HSV-1 by inhibiting viral entry and viral gene expression.

Advantages and Limitations for Lab Experiments

2-(Sulfamoylamino)-1,3-benzothiazole has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. Furthermore, 2-(Sulfamoylamino)-1,3-benzothiazole has been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, there are also limitations to using 2-(Sulfamoylamino)-1,3-benzothiazole in lab experiments. 2-(Sulfamoylamino)-1,3-benzothiazole has been found to have low solubility in water, which can limit its bioavailability. Furthermore, 2-(Sulfamoylamino)-1,3-benzothiazole has been found to have low stability in acidic and basic conditions, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on 2-(Sulfamoylamino)-1,3-benzothiazole. One potential direction is to further investigate the mechanism of action of 2-(Sulfamoylamino)-1,3-benzothiazole. Another potential direction is to explore the potential therapeutic applications of 2-(Sulfamoylamino)-1,3-benzothiazole in other diseases such as autoimmune diseases and neurodegenerative diseases. Furthermore, future research can focus on improving the bioavailability and stability of 2-(Sulfamoylamino)-1,3-benzothiazole to enhance its potential therapeutic applications.
Conclusion:
In conclusion, 2-(Sulfamoylamino)-1,3-benzothiazole is a promising compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. 2-(Sulfamoylamino)-1,3-benzothiazole has been found to possess anti-inflammatory, anti-tumor, and anti-viral activities. The synthesis method of 2-(Sulfamoylamino)-1,3-benzothiazole involves a multi-step reaction process. 2-(Sulfamoylamino)-1,3-benzothiazole exerts its anti-inflammatory activity by inhibiting the NF-κB pathway and induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. 2-(Sulfamoylamino)-1,3-benzothiazole has several advantages for lab experiments, but also has limitations such as low solubility and stability in certain conditions. Future research can focus on exploring the potential therapeutic applications of 2-(Sulfamoylamino)-1,3-benzothiazole in other diseases and improving its bioavailability and stability.

Synthesis Methods

2-(Sulfamoylamino)-1,3-benzothiazole can be synthesized through a multi-step reaction process. The first step involves the synthesis of 2-aminobenzenethiol, which is then reacted with chloroacetic acid to form 2-(carboxymethylthio)aniline. The second step involves the reaction of 2-(carboxymethylthio)aniline with thionyl chloride to form 2-(chloromethylthio)aniline. Finally, the reaction of 2-(chloromethylthio)aniline with sulfamide leads to the formation of 2-(Sulfamoylamino)-1,3-benzothiazole.

Scientific Research Applications

2-(Sulfamoylamino)-1,3-benzothiazole has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. 2-(Sulfamoylamino)-1,3-benzothiazole has also been shown to possess anti-tumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Furthermore, 2-(Sulfamoylamino)-1,3-benzothiazole has been found to possess anti-viral activity against HIV-1 and HSV-1.

properties

CAS RN

136810-66-7

Product Name

2-(Sulfamoylamino)-1,3-benzothiazole

Molecular Formula

C7H7N3O2S2

Molecular Weight

229.3 g/mol

IUPAC Name

2-(sulfamoylamino)-1,3-benzothiazole

InChI

InChI=1S/C7H7N3O2S2/c8-14(11,12)10-7-9-5-3-1-2-4-6(5)13-7/h1-4H,(H,9,10)(H2,8,11,12)

InChI Key

BMMGGOBJDGZMBV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)NS(=O)(=O)N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NS(=O)(=O)N

synonyms

Sulfamide, 2-benzothiazolyl- (9CI)

Origin of Product

United States

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